molecular formula C9H14ClN3O2 B2924772 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride CAS No. 2413899-05-3

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride

Cat. No.: B2924772
CAS No.: 2413899-05-3
M. Wt: 231.68
InChI Key: LWMDMDLVJPUPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyridine moiety. The ethyl substituent at position 3 and the carboxylic acid group at position 8, along with its hydrochloride salt form, confer distinct physicochemical properties, including solubility and stability. This compound is of interest in medicinal chemistry due to the triazolo-pyridine scaffold's prevalence in bioactive molecules, particularly in central nervous system (CNS) and cardiovascular therapeutics .

Properties

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-7-10-11-8-6(9(13)14)4-3-5-12(7)8;/h6H,2-5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABJEHVGWUFCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1CCCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-pyridinecarboxaldehyde, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl

Biological Activity

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid; hydrochloride (CAS No. 1187830-58-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

The molecular formula for 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid; hydrochloride is C8H13ClN4O2C_8H_{13}ClN_4O_2 with a molecular weight of approximately 232.67 g/mol. The compound exists as a solid and is characterized by its unique triazole and pyridine structures which contribute to its biological activity .

PropertyValue
Molecular FormulaC₈H₁₃ClN₄O₂
Molecular Weight232.67 g/mol
CAS Number1187830-58-5
Chemical StructureStructure

Anticancer Potential

Research into related compounds has revealed promising anticancer activities. For example, derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The IC50 values for some related compounds suggest that they can effectively inhibit the proliferation of cancer cell lines at micromolar concentrations . While direct studies on the specific compound are sparse, its structural characteristics imply a potential role in cancer therapy.

Neuroprotective Effects

Emerging evidence suggests that compounds within the triazolo-pyridine family may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties make them candidates for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

  • Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial effects of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the triazole ring significantly enhanced antibacterial activity.
  • Anticancer Research : A series of triazolo-pyridine analogs were tested for their cytotoxicity against human cancer cell lines (MCF-7 and A549). The most potent analogs showed IC50 values below 10 µM, indicating significant potential for development as anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the [1,2,4]triazolo[4,3-a]pyridine core or related heterocyclic systems. Key differentiating factors include substituent groups, molecular weight, solubility, and synthetic accessibility.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Properties
Target Compound C₉H₁₃N₃O₂·HCl 247.68* 3-Ethyl, 8-carboxylic acid Not reported High polarity due to carboxylic acid
Dapiprazole hydrochloride C₁₉H₂₇N₅·HCl 361.91 3-[2-(4-o-Tolylpiperazinyl)ethyl] Not reported α₁-Adrenergic antagonist
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine C₆H₁₀N₄ 138.17 3-Methyl, pyrazine core Not reported Lower MW; simpler structure
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride C₉H₉Cl₂F₃N₄ 329.10 8-Cl, 6-CF₃, 3-ethylamine Not reported Halogenated; enhanced metabolic stability
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₃H₂₃N₃O₆ 437.45 Nitrophenyl, cyano, ester groups 243–245 Bulky substituents; high MW

*Calculated based on formula.

Structural Differences and Implications

Substituent Effects :

  • The ethyl group at position 3 in the target compound offers moderate lipophilicity compared to the bulkier piperazinyl-ethyl group in Dapiprazole . This may reduce CNS penetration but improve aqueous solubility.
  • The carboxylic acid at position 8 enhances polarity, making the target compound more water-soluble than ester or amine derivatives (e.g., compounds in and ) .

Imidazo[1,2-a]pyridine derivatives (–4) lack the triazole ring, reducing hydrogen-bonding capacity but increasing ring flexibility .

Halogenation and Bioisosteres :

  • Chlorine and trifluoromethyl groups in improve metabolic stability and electronegativity but may introduce toxicity risks . The target compound avoids halogenation, favoring safer metabolic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.